thromboxane B2
Vue d'ensemble
Description
Le Thromboxane B2 est un métabolite stable mais inactif du Thromboxane A2, un puissant stimulateur de la contraction des muscles lisses vasculaires et bronchiques, ainsi que de l'agrégation plaquettaire irréversible . Le this compound fait partie de la cascade de l'acide arachidonique, qui joue un rôle crucial dans la réponse inflammatoire de l'organisme .
Mécanisme D'action
Target of Action
Thromboxane B2 (TXB2) is an inactive metabolite of thromboxane A2 . Thromboxane A2 synthesis is the target of the drug aspirin, which inhibits the COX-1 enzyme, the source of thromboxane A2 in platelets .
Mode of Action
Its precursor, thromboxane a2, acts as a vasoconstrictor and a powerful hypertensive agent, promoting platelet agglutination and smooth muscle contraction . Thromboxane A2 causes arterial constriction, induces platelet aggregation, and promotes thrombosis .
Biochemical Pathways
Thromboxane A2, the precursor of this compound, is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . The synthesis of thromboxane A2 can be inhibited by aspirin, which blocks the COX-1 enzyme . This inhibition leads to a decrease in this compound levels, as it is a metabolite of thromboxane A2 .
Pharmacokinetics
This compound is the stable but inactive breakdown product of the chemically unstable thromboxane A2 . The breakdown occurs non-enzymatically with a half-life of 3 minutes . This compound is almost completely cleared in the urine .
Result of Action
It acts as a vasoconstrictor, induces platelet aggregation, and promotes thrombosis . These actions can lead to conditions such as hypertension and cardiovascular diseases .
Action Environment
The action of this compound and its precursor can be influenced by various environmental factors. For instance, the presence of aspirin in the system can inhibit the synthesis of thromboxane A2, thereby reducing the levels of this compound . Additionally, certain components of extra-virgin olive oil can inhibit platelet aggregation and this compound formation in vitro .
Analyse Biochimique
Biochemical Properties
Thromboxane B2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . It interacts with enzymes such as COX-1, which is inhibited by drugs like aspirin . The nature of these interactions involves the conversion of arachidonic acid to thromboxane A2, which is then metabolized to this compound .
Cellular Effects
This compound itself is not directly involved in cellular processes, but its precursor, thromboxane A2, plays a significant role. Thromboxane A2 influences cell function by promoting platelet aggregation and vasoconstriction . It impacts cell signaling pathways, gene expression, and cellular metabolism through its role in the COX-1 pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its precursor, thromboxane A2. Thromboxane A2 exerts its effects at the molecular level by binding to thromboxane receptors, leading to platelet activation and vasoconstriction . It also influences gene expression related to inflammation and thrombosis .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are typically assessed through the measurement of serum this compound, an index of platelet COX-1 activity . This allows for the observation of the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not directly studied, as it is an inactive metabolite. The effects of its precursor, thromboxane A2, have been extensively studied. High doses of thromboxane A2 can lead to increased platelet aggregation and vasoconstriction, potentially leading to thrombotic events .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it is produced from thromboxane A2 via the action of the enzyme thromboxane-A synthase . It interacts with enzymes such as COX-1 and thromboxane-A synthase .
Transport and Distribution
Its precursor, thromboxane A2, is known to be rapidly released by activated platelets and then quickly metabolized to this compound .
Subcellular Localization
The subcellular localization of this compound is not well-defined due to its inactive nature. Its precursor, thromboxane A2, is synthesized in the platelet cytoplasm and then rapidly released into the plasma .
Méthodes De Préparation
Le Thromboxane B2 est généralement produit à partir du Thromboxane A2 par hydrolyse non enzymatique. Le Thromboxane A2 est synthétisé à partir de l'acide arachidonique par l'action combinée de la cyclo-oxygénase (COX-1 ou COX-2) et de la thromboxane synthase . Les méthodes de production industrielle impliquent souvent un dosage immuno-enzymatique (ELISA) pour une analyse quantitative précise .
Analyse Des Réactions Chimiques
Le Thromboxane B2 subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé par la 11-hydroxy thromboxane déshydrogénase pour former la 11-déhydro this compound.
Réduction : Les réactions de réduction sont moins courantes mais peuvent se produire dans des conditions spécifiques.
Substitution : Le this compound peut subir des réactions de substitution, en particulier en présence de réactifs spécifiques.
Les réactifs couramment utilisés dans ces réactions comprennent le phosphate de para-nitrophényle (pNPP) pour les réactions enzymatiques . Les principaux produits formés à partir de ces réactions comprennent la 11-déhydro this compound et la 2,3-dinor this compound .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Biologie : Aide à comprendre les mécanismes de la fonction plaquettaire et des maladies cardiovasculaires.
Industrie : Utilisé dans le développement de kits de diagnostic et d'essais pour la mesure du this compound.
Mécanisme d'action
Le this compound lui-même est inactif, mais son précurseur, le Thromboxane A2, exerce ses effets en se liant aux récepteurs du Thromboxane, qui sont des récepteurs couplés aux protéines G . Cette liaison conduit à une vasoconstriction, une agrégation plaquettaire et une contraction des muscles lisses . Le Thromboxane A2 est rapidement hydrolysé en this compound, qui est ensuite éliminé de l'organisme .
Applications De Recherche Scientifique
Thromboxane B2 has several scientific research applications:
Comparaison Avec Des Composés Similaires
Le Thromboxane B2 est similaire à d'autres eicosanoïdes tels que la prostaglandine E2, la prostaglandine I2, la prostaglandine D2 et la prostaglandine F2 alpha . Le this compound est unique dans son rôle de métabolite stable du Thromboxane A2, qui est un puissant stimulateur de l'agrégation plaquettaire et de la vasoconstriction .
Activité Biologique
Thromboxane B2 (TXB2) is a stable metabolite of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. TXB2 plays a crucial role in various physiological and pathological processes, including hemostasis, inflammation, and cardiovascular diseases. This article provides a comprehensive overview of the biological activity of TXB2, supported by recent research findings, case studies, and relevant data.
Overview of this compound
Chemical Structure and Formation
TXB2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. The unstable TXA2 rapidly converts to TXB2, which can be measured in biological fluids as an indicator of platelet activation and thromboxane synthesis.
Physiological Roles
- Platelet Aggregation : TXB2 promotes platelet aggregation by enhancing the expression of glycoprotein IIb/IIIa on platelets, facilitating their interaction with fibrinogen.
- Vasoconstriction : It induces vasoconstriction, contributing to increased vascular resistance and blood pressure.
- Inflammation : TXB2 is involved in inflammatory responses, influencing leukocyte recruitment and activation.
Measurement of TXB2 Levels
The quantification of TXB2 is essential for understanding its biological activity. Various methods exist for measuring TXB2 levels in plasma and urine, including enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS).
Table 1: Comparison of Measurement Techniques for TXB2
Technique | Sample Type | Sensitivity | Specificity |
---|---|---|---|
ELISA | Plasma/Urine | Moderate | High |
LC-MS | Plasma | High | Very High |
Radioimmunoassay | Plasma | Moderate | Moderate |
Case Studies
- Cardiovascular Disease : Elevated levels of TXB2 have been associated with increased risk of thrombotic events. A study involving patients with coronary artery disease showed that higher TXB2 levels correlated with worse clinical outcomes, suggesting its potential as a biomarker for cardiovascular risk assessment .
- Diabetes Mellitus : Research indicates that TXB2 levels are significantly elevated in patients with type 2 diabetes, contributing to vascular complications. A comparative study found that TXB2 concentrations were higher in diabetic patients compared to healthy controls, highlighting its role in the inflammatory response associated with diabetes .
- Periodontitis : In patients with periodontitis, increased levels of TXB2 were observed in gingival crevicular fluid (GCF), suggesting its involvement in periodontal inflammation. The balance between prostaglandin E2 (PGE2) and TXB2 is crucial for maintaining periodontal health .
Research Findings
Recent studies have elucidated the mechanisms through which TXB2 exerts its effects:
- Platelet Activation Mechanism : Inhibition studies have demonstrated that blocking thromboxane synthesis leads to reduced platelet aggregation. For instance, a study showed that serum TXB2 inhibition above 49% resulted in negligible platelet aggregation, indicating a critical threshold for therapeutic intervention .
- Inflammatory Response : Elevated TXB2 levels have been linked to enhanced inflammatory responses in various conditions. For example, during acute inflammation, TXB2 acts synergistically with other mediators to amplify leukocyte recruitment .
Propriétés
IUPAC Name |
7-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]hept-5-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNNGPBEPRNAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866421 | |
Record name | 9,11,15-Trihydroxythromboxa-5,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.